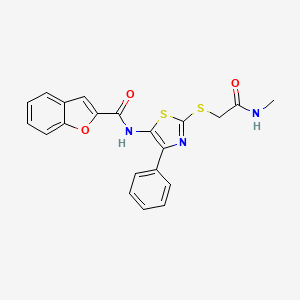

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide

Description

N-(2-((2-(Methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran-carboxamide core linked to a thiazole ring substituted with a phenyl group and a methylamino-oxoethylthio side chain. Its structure combines benzofuran (a fused bicyclic aromatic system) with a thiazole moiety, a sulfur-containing heterocycle known for diverse bioactivity.

Properties

IUPAC Name |

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c1-22-17(25)12-28-21-23-18(13-7-3-2-4-8-13)20(29-21)24-19(26)16-11-14-9-5-6-10-15(14)27-16/h2-11H,12H2,1H3,(H,22,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWPVIOEFBZQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of benzofuran, a class of compounds known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. .

Mode of Action

As a benzofuran derivative, it may share some of the biological activities common to this class of compounds. .

Biochemical Pathways

Benzofuran derivatives have been shown to affect a variety of pathways due to their broad range of biological activities. .

Result of Action

Given the known biological activities of benzofuran derivatives, it’s possible that this compound could have anti-tumor, antibacterial, anti-oxidative, or anti-viral effects.

Biochemical Analysis

Biochemical Properties

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, enzymes such as cytochrome P450 may be involved in its metabolic processing. The compound’s interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, which in turn affects the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in oxidative stress responses, thereby impacting the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to active sites of enzymes, leading to their inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its stability can vary depending on environmental conditions such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage thresholds is crucial for its potential application in therapeutic settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. These interactions can affect metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular organelles, thereby influencing its biochemical interactions and effects .

Biological Activity

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide, identified by its CAS number 946327-81-7, is a complex organic compound notable for its potential biological activities. This compound integrates a thiazole moiety, which is frequently associated with various pharmacological effects, including anticancer and antimicrobial properties. The structural components of this compound suggest interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 427.5 g/mol. Its structure includes:

- A thiazole ring : Known for its role in various biological activities.

- A benzofuran moiety : Associated with diverse therapeutic applications.

- A carboxamide group : Often linked to enhanced bioactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, thiazole compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of Bcl-2 proteins and modulation of cell cycle regulators. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxic activity against different cancer cell lines.

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative A | Antitumor | 1.61 ± 1.92 |

| Thiazole Derivative B | Antitumor | 1.98 ± 1.22 |

The compound's potential as an anticancer agent is further supported by molecular docking studies that reveal strong binding affinities to cancer-related proteins.

2. Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities. Compounds containing thiazole rings have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

3. Anti-inflammatory Effects

The benzofuran component has been linked to anti-inflammatory activities, which may be relevant in treating conditions characterized by chronic inflammation. The specific mechanisms by which this compound exerts such effects require further investigation but may involve the modulation of inflammatory cytokines.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds similar to this compound:

- Study on Thiazole Derivatives : A comprehensive review highlighted several thiazole derivatives with promising anticancer activity, noting that modifications at specific positions significantly influenced their efficacy against cancer cell lines .

- Molecular Dynamics Simulations : Research involving molecular dynamics simulations revealed that certain thiazole-containing compounds interact predominantly through hydrophobic contacts with target proteins, indicating a mechanism for their biological activity .

- Synthesis and Evaluation : New synthetic pathways for creating thiazole derivatives were developed, leading to compounds that exhibited notable biological activities in vitro .

Scientific Research Applications

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.

Case Study: Apoptosis Enhancement

In studies involving various cancer cell lines, the compound demonstrated the ability to significantly increase apoptotic markers when used alongside standard chemotherapeutic agents. This suggests a potential for use as an adjuvant therapy in cancer treatment.

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| N-(methylamino) thiazole derivative | 148.26 | NIH/3T3 |

| Another thiazole derivative | 187.66 | NIH/3T3 |

Antimicrobial Applications

Similar compounds have shown promise in antimicrobial research by interfering with cell membrane integrity and inhibiting vital metabolic pathways in microorganisms. The thiazole moiety is particularly noted for its diverse biological activities, making it a valuable component in drug development against various pathogens.

Research Findings

Recent studies have highlighted the biological activity of thiazole derivatives, including N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide:

-

Cytotoxicity Analysis : Thiazole compounds have demonstrated selective cytotoxic effects against cancerous cells over normal cells.

- A study reported that specific derivatives showed promising anticancer potential with IC50 values indicating effective inhibition of cell proliferation in various cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key functional groups (e.g., thiazole, benzofuran, methylamino-oxoethylthio) or synthesis pathways. Below is a systematic analysis:

Structural Analogues with Thiazole and Pyrimidinone Cores

describes pyrimidinone derivatives (e.g., 2b and 2c) with nitroaryl and phenylamino substituents. These compounds share the 2-oxoethylthio motif but differ in core heterocycles (pyrimidinone vs. thiazole). Key differences include:

- Synthetic Yields: Pyrimidinones 2b and 2c were synthesized in high yields (82–83%) via carbodiimide coupling, suggesting robust synthetic routes for similar compounds .

| Property | Target Compound | 2b (Pyrimidinone) | 2c (Pyrimidinone) |

|---|---|---|---|

| Core Structure | Thiazole-benzofuran | Pyrimidinone | Pyrimidinone |

| Key Substituents | Phenyl, methylamino-oxoethylthio | 4-Nitrophenyl, phenylamino | 3-Nitrophenyl, p-tolylamino |

| Melting Point (°C) | Not reported | 218.3–219.5 | 222.1–224.8 |

| Yield (%) | Not reported | 82.8 | 83.2 |

Organophosphorus Derivatives with Methylamino-oxoethylthio Groups

and highlight organophosphorus insecticides (e.g., vamidothion, dimethoate) containing the methylamino-oxoethylthio motif. These compounds differ in their phosphorus-based backbones but share functional group similarities:

- Applications : Vamidothion and dimethoate act as acetylcholinesterase inhibitors, whereas the target compound’s benzofuran-thiazole scaffold may target different biological pathways (e.g., kinase inhibition or antimicrobial activity).

- Metabolic Stability: The benzofuran-thiazole system likely offers greater resistance to hydrolysis compared to organophosphates, which are prone to degradation in alkaline environments .

| Property | Target Compound | Vamidothion | Dimethoate |

|---|---|---|---|

| Core Structure | Benzofuran-thiazole | Organophosphate | Organophosphate |

| Key Substituents | Methylamino-oxoethylthio | Methylamino-oxoethylthio | Methylamino-oxoethylthio |

| Primary Use | Not reported (hypothetical) | Insecticide | Insecticide |

| Stability | Likely high (aromatic cores) | Low (phosphate ester hydrolysis) | Moderate (dithioate stability) |

Thiazole-Carboxamide Derivatives

lists N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (CAS 1104637-08-2), which shares a thiazole-carboxamide backbone but replaces benzofuran with a thienyl group. Key distinctions include:

- Solubility : The benzofuran moiety may reduce aqueous solubility relative to thienyl derivatives, impacting bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing this compound with high purity?

- Methodology : Multi-step synthesis typically involves coupling reagents (e.g., DCC or EDC) to form amide bonds, thioether linkages via nucleophilic substitution, and purification using techniques like HPLC or column chromatography. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize side reactions .

- Key Steps :

Formation of the thiazole-thioether intermediate.

Benzofuran-carboxamide coupling.

Final purification via recrystallization or gradient elution .

Q. Which analytical techniques are essential for structural validation?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm backbone connectivity and substituent positions (e.g., methylamino, phenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

Q. How can solubility challenges be addressed for in vitro assays?

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility without altering core pharmacophores .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

- Methodology :

Target Identification : Prioritize proteins with binding pockets complementary to the thiazole and benzofuran motifs (e.g., kinases, GPCRs).

Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions.

Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

- Case Study : Similar compounds showed affinity for EGFR and PI3K pathways in docking models .

Q. What strategies resolve contradictions in reported biological activity data?

- Systematic Variation : Test substituent effects (e.g., methylamino vs. ethylamino groups) on potency .

- Assay Standardization : Use consistent protocols (e.g., Sulforhodamine B assay for cytotoxicity) to minimize variability .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, PubMed) to identify trends or outliers .

Q. How does the compound’s stability under physiological conditions impact its efficacy?

- Degradation Studies : Monitor stability in PBS (pH 7.4) and simulated gastric fluid via LC-MS.

- Metabolite Identification : Use hepatic microsomes to predict metabolic pathways (e.g., oxidation of the thioether bond) .

- Structural Modifications : Introduce steric hindrance (e.g., bulkier substituents) to slow enzymatic degradation .

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying bioactivity across studies?

- Key Factors :

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance target binding but may reduce solubility .

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times alter IC50 values .

- Resolution : Conduct head-to-head comparisons under identical experimental conditions .

Experimental Design Recommendations

- In Vitro Testing : Prioritize dose-response curves (0.1–100 µM) and include positive/negative controls (e.g., cisplatin for cytotoxicity) .

- In Vivo Models : Use xenograft mice for pharmacokinetic profiling (e.g., bioavailability, half-life) after validating solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.